6-Sulfonicotinic acid

Heterogeneous Catalysis Metal-Organic Frameworks Regioselectivity

Achieving precise regioselectivity or high-capacity ion-exchange in MOFs requires the specific 6-sulfo substitution of CAS 17624-03-2. Standard nicotinic acids lack this functionality. - **Catalytic Outcome:** Enables ~99% regioselectivity in epoxide ring-opening (28% improvement over analogs). - **Environmental Application:** Cd-SNA coordination polymer achieves >90% methylene blue removal in 12h. - **Supply Assurance:** Reliable stock for immediate R&D to pilot-scale procurement.

Molecular Formula C6H5NO5S
Molecular Weight 203.17 g/mol
CAS No. 17624-03-2
Cat. No. B095903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Sulfonicotinic acid
CAS17624-03-2
Molecular FormulaC6H5NO5S
Molecular Weight203.17 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)S(=O)(=O)O
InChIInChI=1S/C6H5NO5S/c8-6(9)4-1-2-5(7-3-4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12)
InChIKeyFBGALTBEUGHZPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Sulfonicotinic Acid (CAS 17624-03-2) Procurement: Essential Chemical Properties for Research and Industrial Applications


6-Sulfonicotinic acid (CAS 17624-03-2), also known as 6-sulfopyridine-3-carboxylic acid, is a pyridine derivative with the molecular formula C₆H₅NO₅S and a molecular weight of 203.17 g/mol . This compound features a dual functionality with both a sulfonic acid group (-SO₃H) and a carboxylic acid group (-COOH) attached to the pyridine ring . Its high melting point of 310°C, density of 1.722 g/cm³, and topological polar surface area (TPSA) of 112.94 Ų are critical parameters for material design and process optimization [1]. As a versatile building block in organic synthesis and coordination chemistry, its unique structural attributes enable applications in the development of metal-organic frameworks (MOFs), advanced catalysts, and functional materials .

Why Generic Nicotinic Acid Derivatives Cannot Substitute 6-Sulfonicotinic Acid (CAS 17624-03-2) in Critical Applications


While nicotinic acid (pyridine-3-carboxylic acid) and its analogs like pyridine-3-sulfonic acid or 6-mercaptopyridine-3-carboxylic acid share a common pyridine core, the specific 6-sulfo substitution in 6-sulfonicotinic acid confers distinct electronic, steric, and coordination properties that are non-interchangeable in advanced applications . For instance, the sulfonic acid group at the 6-position provides unique hydrogen-bonding capabilities and metal-binding affinities that directly influence the architecture and performance of coordination polymers and MOFs [1]. Substituting with a 2-sulfonicotinic acid isomer or a mercapto derivative leads to different regioselectivity in catalytic outcomes and altered ion-exchange capacities [1][2]. The following evidence guide provides quantitative proof of these critical differentiators to inform scientific selection and procurement decisions.

Quantitative Performance Metrics: How 6-Sulfonicotinic Acid (CAS 17624-03-2) Outperforms Structural Analogs


Enhanced Catalytic Regioselectivity in MOF-Based Epoxide Ring-Opening Reactions

In a heterometallic MOF system, substituting 6-mercaptopyridine-3-carboxylic acid (H₂L1) with 6-sulfonicotinic acid (H₂L2) via postsynthetic oxidation dramatically altered catalytic regioselectivity. The sulfonic acid-functionalized MOF (1-SO₃H) achieved a regioselectivity for primary alcohol product (A) of ~99% in the styrene oxide ring-opening reaction, compared to only ~71% with the mercapto-functionalized analog (1-SH-a) [1]. This represents a 28-percentage-point improvement in regioselectivity, demonstrating a critical advantage for synthetic applications requiring high isomeric purity.

Heterogeneous Catalysis Metal-Organic Frameworks Regioselectivity

Selective Dye Adsorption Capacity for Environmental Remediation

A 2D anionic Cd-based coordination polymer constructed with 6-sulfonicotinic acid (SNA) demonstrated exceptional selective adsorption of cationic methylene blue (MB) dye, achieving >90% removal of MB from a 10⁻⁵ M solution within 12 hours [1]. This selective adsorption is attributed to the ion-exchange behavior enabled by the sulfonate groups in the anionic framework. In contrast, neutral coordination polymers lacking sulfonate groups typically show lower or non-selective adsorption for cationic dyes .

Water Purification Dye Adsorption Coordination Polymers

Tunable Photoluminescence via Lanthanide Ion-Exchange

The anionic framework of the Cd-SNA coordination polymer readily encapsulates lanthanide (Ln³⁺) ions via cation exchange, endowing the composite with high photoluminescence properties [1]. This ion-exchange capability is a direct consequence of the sulfonate groups that create an anionic host. In contrast, analogous frameworks built with non-sulfonated ligands, such as nicotinic acid, generally form neutral structures that lack the intrinsic ion-exchange capacity for Ln³⁺ encapsulation .

Optical Materials Luminescence Ion-Exchange

Distinct Physical Properties: High Thermal Stability and Density

6-Sulfonicotinic acid exhibits a high melting point of 310°C, which is significantly higher than that of the parent compound nicotinic acid (236–239°C) [1][2]. This ~70°C increase in melting point is attributed to the strong intermolecular hydrogen bonding facilitated by the sulfonic acid group. The density is also increased to 1.722 g/cm³ compared to 1.473 g/cm³ for nicotinic acid [1][3]. These enhanced physical properties indicate greater thermal robustness and potential for applications requiring high-temperature stability.

Material Science Thermal Stability Process Optimization

Primary Procurement Scenarios for 6-Sulfonicotinic Acid (CAS 17624-03-2) Driven by Performance Differentiation


Design of Heterogeneous Catalysts for High Regioselectivity

For research groups and industrial R&D teams focused on developing heterogeneous catalysts with superior regioselectivity, particularly in epoxide ring-opening reactions, 6-sulfonicotinic acid is the ligand of choice. As demonstrated by Han et al. (2020), its incorporation into MOF frameworks yields ~99% regioselectivity, a 28-percentage-point improvement over mercapto-analogs [1]. Procurement of this specific compound ensures access to the high-performance catalytic architecture required for precision organic synthesis and pharmaceutical intermediate production.

Fabrication of Anionic Coordination Polymers for Selective Dye Adsorption and Ion-Exchange

Environmental and materials scientists seeking to create porous materials for selective cationic dye removal from wastewater should prioritize 6-sulfonicotinic acid. The work by Pan et al. (2019) provides quantitative evidence of >90% methylene blue adsorption within 12 hours using a Cd-SNA coordination polymer [2]. This specific performance metric, driven by the sulfonate group's ion-exchange capacity, is not achievable with neutral frameworks derived from nicotinic acid. This makes it a critical raw material for developing next-generation water remediation technologies.

Development of Tunable Luminescent Materials for Sensing and Optics

Researchers in optical materials and sensor technology should select 6-sulfonicotinic acid as a building block for creating tunable luminescent materials. The anionic framework formed by SNA readily encapsulates Ln³⁺ ions (e.g., Eu³⁺, Tb³⁺) to produce high photoluminescence, a property not afforded by non-sulfonated pyridine carboxylate ligands [2]. This capability enables the rational design of materials with tailored emission properties for applications in security inks, bio-imaging, and luminescent sensors.

High-Temperature Polymer and Material Synthesis

Chemical engineers and polymer scientists formulating high-temperature resins, advanced coatings, or other materials requiring elevated processing conditions will benefit from the thermal stability of 6-sulfonicotinic acid. With a melting point of 310°C—over 70°C higher than that of nicotinic acid—this compound can withstand processing regimes where its parent analog would fail [3]. This thermal robustness ensures material integrity and expands the operational window for industrial processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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